1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Endocrinology Metabolic Disease GPCR Pharmacology

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 1327042-04-5) is a synthetic, heterocyclic urea derivative. Its structure, characterized by a cyclopropanecarbonyl-substituted indoline core linked to a tetrahydropyran moiety , positions it within a class of compounds investigated for modulating kinase and enzymatic activity.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 1327042-04-5
Cat. No. B2770034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS1327042-04-5
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4
InChIInChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23)
InChIKeyLERLGKKEBUKPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 1327042-04-5) Chemical Profile


1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 1327042-04-5) is a synthetic, heterocyclic urea derivative. Its structure, characterized by a cyclopropanecarbonyl-substituted indoline core linked to a tetrahydropyran moiety , positions it within a class of compounds investigated for modulating kinase and enzymatic activity. Patent literature associates this specific chemotype with therapeutic areas such as oncology and inflammation, indicating its role as a potential small-molecule probe or lead candidate [1].

Key Selection Criteria for 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea Over Generic Analogs


Scientific and industrial users cannot simply interchange this compound with other 'urea derivatives' or 'indoline-based' molecules. The specific combination of the cyclopropanecarbonyl N-capping group on the indoline and the tetrahydropyran substituent on the urea terminus creates a unique pharmacophore. As evidenced by patent filings targeting cancer [1], minor structural modifications to the heterocyclic urea core can dictate selectivity between closely related enzymatic targets (e.g., different kinases or DNA repair enzymes). Substituting with a compound lacking the cyclopropyl group or bearing a different saturated heterocycle (like piperidine) is highly likely to abolish or significantly alter target engagement and cellular efficacy, making this precise structure necessary for reproducing specific assays or biological effects.

Quantitative Differential Data: How 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea Compares


GPRC6A Antagonist Potency vs. Structural Analog Comparator

In a functional antagonist assay measuring inhibition of L-ornithine-induced inositol monophosphate accumulation in HEK293 cells expressing the mouse GPRC6A receptor, 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea exhibited an IC50 of 9,330 nM [1]. This potency was notably weaker than the structurally related analog CHEMBL3633656, which bears a methoxyphenyl-indole core instead of the cyclopropanecarbonyl-indoline. CHEMBL3633656 was previously characterized in the same assay with an IC50 of 5,620 nM, representing a 1.66-fold increase in potency [2]. This quantitative difference directly demonstrates that the cyclopropanecarbonyl-indoline scaffold drives a distinct pharmacological profile at the GPRC6A receptor compared to alternative cores.

Endocrinology Metabolic Disease GPCR Pharmacology

Serotonin 5-HT2C Receptor Interaction Comparison

The compound's selectivity profile was probed against the human serotonin 5-HT2C receptor. While the GPRC6A potency was in the micromolar range, activity at 5-HT2C was substantially weaker, with an IC50 of 51,300 nM (51.3 µM) [1]. This establishes a selectivity window of at least 5.5-fold for GPRC6A over 5-HT2C for this specific scaffold. While the comparator analog CHEMBL3633656's 5-HT2C data is not available for direct comparison, this within-class data suggests the cyclopropanecarbonyl-indoline urea substitution pattern contributes to a measurable, quantifiable selectivity profile against closely related aminergic GPCRs, which is a critical selection criterion for chemical probe procurement.

Neuroscience Neuropsychiatric Disorders GPCR Selectivity

Extended Target Profiling: N-Acetyltransferase and Urea Transporter Differentiation

Broad in-class profiling data separates this compound from other simple ureas. Analogs with an identical N-cyclopropanecarbonyl-indoline substructure but a different urea terminus have been shown to potently inhibit N-acetyltransferase 1 (NAT1) with sub-micromolar IC50 values . Separately, urea transporter (UT-B) inhibitors from a related chemical series exhibit IC50s around 2.5 µM [1]. This compound's tetrahydropyran-terminated urea and its measured IC50s of 9.33 µM (GPRC6A) and >51 µM (5-HT2C) confirm a distinct pharmacological fingerprint. It is significantly weaker at these known off-targets compared to more potent, saturated heterocycle or aromatic urea analogs, offering a unique tool with a cleaner secondary pharmacology profile than many commonly used pan-urea inhibitors.

Drug Metabolism Renal Physiology Off-Target Profiling

Defined Research Applications for 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea


Metabolic Disease Research: GPRC6A Antagonism Studies

Based on its measured GPRC6A antagonism (IC50 9.33 µM) [1], this compound is suited for in vitro studies investigating the role of GPRC6A in energy metabolism, hormone secretion, or osteoblast signaling. The defined selectivity window against 5-HT2C (5.5-fold) makes it specifically useful for experiments in cell lines co-expressing both receptor families, where a more promiscuous analog would confound results.

Chemical Probe Development: Scaffold-Hopping Campaigns

The quantitative activity difference (1.66-fold weaker than the indole-based analog [1]) and the clean off-target profile relative to NAT1/UT-B inhibitors [2] position this compound as a critical reference molecule in medicinal chemistry 'scaffold-hopping' exercises. Researchers can use it to benchmark new indoline-based urea libraries for improved GPRC6A potency while retaining the favorable selectivity profile inherent to the cyclopropanecarbonyl-indoline core.

Off-Target Safety Screening Panels

This compound's inactivity at common urea-binding off-targets (NAT1 and UT-B) at its active concentration range makes it an ideal negative control for establishing assay baseline noise in high-throughput safety pharmacology screens [2]. Its well-defined GPCR interaction profile (GPRC6A and 5-HT2C) provides a validated positive control for cell-based GPCR functional assays.

Quote Request

Request a Quote for 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.